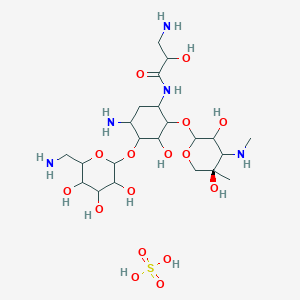
Isepamicin (sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isepamicin (sulfate) is an aminoglycoside antibiotic that was patented in 1973 and approved for medical use in 1988 . It is recognized by the World Health Organization as a critically important antimicrobial for human use . Isepamicin is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria .
Méthodes De Préparation
The preparation of isepamicin (sulfate) involves several synthetic routes and reaction conditions. One method starts with gentamicin B as the starting raw material. The process involves protecting the intermediate with trimethyl silicone ethoxy carbonyl chloride, followed by coupling with N-phthalic anhydride-(S)-isoserine. The intermediate is then de-protected and acidified with vitriol to obtain the crude product, which is re-crystallized with anhydrous alcohol to obtain isepamicin (sulfate) . Industrial production methods focus on ensuring high product purity and yield, making the process suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Isepamicin (sulfate) undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include 9-fluorenylmethyl chloroformate for fluorescence detection . The major products formed from these reactions are derivatives that can be analyzed using liquid chromatography . The compound is also known to interact with other antibiotics, such as amikacin, which is used as an internal standard in analytical methods .
Applications De Recherche Scientifique
Isepamicin (sulfate) has a wide range of scientific research applications. In chemistry, it is used for the quantitative determination of the drug in pharmaceutical preparations and in the body . In biology, it is studied for its bactericidal effects against strains producing type I 6′-acetyltransferase, which have developed resistance to other aminoglycoside antibiotics . In medicine, it is used to treat infections caused by Gram-negative bacteria, including those resistant to other antibiotics . The compound is also used in pharmacokinetic studies to monitor drug levels and ensure optimal therapy .
Mécanisme D'action
The mechanism of action of isepamicin (sulfate) involves its binding to the bacterial 30S ribosomal subunit, which impedes the translation process . This binding interferes with the initiation complex of protein synthesis, causing misreading of mRNA and ultimately leading to the production of aberrant proteins . This mechanism is similar to other aminoglycosides, but isepamicin is noted for its better activity against strains producing type I 6′-acetyltransferase .
Comparaison Avec Des Composés Similaires
Isepamicin (sulfate) is similar to other aminoglycosides such as amikacin and ribostamycin . it exhibits better activity against certain resistant bacterial strains . Amikacin is another aminoglycoside with a similar antibacterial spectrum, but isepamicin has shown better efficacy against strains producing type I 6′-acetyltransferase . Ribostamycin, on the other hand, is a natural aminoglycoside with broad-spectrum antibiotic activity . The unique aspect of isepamicin is its enhanced activity against resistant strains, making it a valuable option in treating difficult infections .
Propriétés
Formule moléculaire |
C22H45N5O16S |
|---|---|
Poids moléculaire |
667.7 g/mol |
Nom IUPAC |
3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid |
InChI |
InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,20?,21?,22-;/m0./s1 |
Clé InChI |
DDXRHRXGIWOVDQ-LWUGVLBISA-N |
SMILES isomérique |
C[C@@]1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O |
SMILES canonique |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















